2,3,4-Trifluorobenzenesulfonyl chloride

Catalog No.
S718359
CAS No.
175278-08-7
M.F
C6H2ClF3O2S
M. Wt
230.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trifluorobenzenesulfonyl chloride

CAS Number

175278-08-7

Product Name

2,3,4-Trifluorobenzenesulfonyl chloride

IUPAC Name

2,3,4-trifluorobenzenesulfonyl chloride

Molecular Formula

C6H2ClF3O2S

Molecular Weight

230.59 g/mol

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H

InChI Key

XFTDZYFHXRZLEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl

Synthesis and Functionalization:

2,3,4-Trifluorobenzenesulfonyl chloride (TfSCl) is a versatile reagent commonly used in organic synthesis due to its unique properties. It serves as a precursor for the introduction of the trifluoromethanesulfonyl (Tf) group, which can be employed for various purposes. TfSCl readily reacts with alcohols, amines, and other nucleophiles to form the corresponding Tf esters, amides, and sulfonates, respectively [, ]. This ability to form diverse functional groups makes TfSCl a valuable tool for researchers in various fields of chemistry.

Activation and Deprotection:

TfSCl plays a crucial role in activation and deprotection strategies. It can activate carboxylic acids for further transformations by converting them into their Tf esters, which are often more reactive than the parent carboxylic acids []. Conversely, Tf esters can be readily cleaved under mild conditions, making TfSCl a valuable reagent for deprotection purposes [].

Catalysis:

TfSCl finds applications in catalysis, particularly as a Lewis acid. Its electron-withdrawing nature allows it to coordinate with Lewis bases, activating substrates for various reactions. For example, TfSCl can be used as a catalyst in Friedel-Crafts reactions, acylation reactions, and cyclizations [, ].

Medicinal Chemistry:

The Tf group introduced by TfSCl can modulate the biological properties of molecules. This characteristic makes TfSCl a valuable tool in medicinal chemistry for the design and synthesis of novel drugs. The Tf group can enhance the stability, lipophilicity, and metabolic stability of drugs, potentially improving their efficacy and pharmacokinetic properties [].

Material Science:

TfSCl finds applications in material science for the synthesis of functional materials. The Tf group can be used to introduce specific functionalities onto surfaces, tailoring their properties for various applications. For instance, Tf-modified materials can exhibit enhanced conductivity, self-assembly properties, or specific binding characteristics [].

2,3,4-Trifluorobenzenesulfonyl chloride (TFBS-Cl) is a synthetic organic compound belonging to the class of arylsulfonyl chlorides. It is a white to pale yellow crystalline solid []. While its natural origin is not documented, TFBS-Cl finds application as a reagent in organic synthesis due to its unique reactivity profile [].


Molecular Structure Analysis

The key feature of TFBS-Cl's structure is the presence of two functional groups attached to a trifluorobenzene ring (C6H2F3). The sulfonyl chloride group (SO2Cl) is responsible for its reactivity. The three fluorine atoms (F) on the benzene ring are electron-withdrawing, making the attached sulfonyl chloride group even more reactive []. This combination makes TFBS-Cl a valuable reagent for introducing a trifluorobenzenesulfonyl (Tf) group into other molecules [].


Chemical Reactions Analysis

TFBS-Cl is primarily used as a reagent in organic synthesis for various transformations. Here are some notable reactions:

  • Introduction of a Tf group: TFBS-Cl reacts with alcohols, phenols, and amines to introduce a trifluorobenzenesulfonyl (Tf) group. This reaction is often used for protecting hydroxyl (-OH) or amino (-NH2) groups during organic synthesis []. Here's a balanced equation for the reaction with an alcohol:

R-OH + TFBS-Cl → R-OTf + HCl (R = alkyl group) []

  • Cleavage of ethers: TFBS-Cl can cleave certain ethers under specific conditions. This reaction is useful for deprotecting ether-protected functionalities [].

Physical And Chemical Properties Analysis

  • Melting point: 122-124 °C []
  • Boiling point: 234-236 °C (lit.) []
  • Density: 1.640 g/mL at 25 °C (lit.) []
  • Solubility: Soluble in dichloromethane, chloroform, and other organic solvents. Insoluble in water [].
  • Stability: Moisture sensitive. Decomposes in water [].

TFBS-Cl does not have a known biological mechanism of action. It primarily functions as a chemical reagent in organic synthesis.

TFBS-Cl is a corrosive and hazardous compound. Here are some key safety points:

  • Corrosive: It causes severe skin burns and eye damage.
  • Toxic: Data on specific toxicity is limited, but precautionary handling is recommended due to its reactive nature [].
  • Moisture sensitive: Decomposes in presence of moisture, releasing corrosive fumes [].
  • Flammable: Flash point is 225 °F (107 °C) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling TFBS-Cl [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert gas (nitrogen or argon) [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3,4-Trifluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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